molecular formula C8H14BrNO2 B13300820 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B13300820
M. Wt: 236.11 g/mol
InChI Key: OBTZWHVMFAWADT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-tert-butyl-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: The compound and its derivatives are investigated for their interactions with biological molecules and potential as biochemical probes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-tert-butyl-1,3-oxazolidin-2-one
  • 5-(Iodomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
  • 5-(Hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Comparison

  • Reactivity : The bromomethyl group in 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.
  • Applications : While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired functional groups in the final product.
  • Stability : The stability of these compounds can differ, with the bromomethyl derivative generally being more stable than the iodomethyl derivative but less stable than the chloromethyl derivative.

Properties

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

5-(bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14BrNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3

InChI Key

OBTZWHVMFAWADT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)CBr

Origin of Product

United States

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